molecular formula C11H8N2O4S2 B2506485 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid CAS No. 571151-21-8

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid

Cat. No. B2506485
CAS RN: 571151-21-8
M. Wt: 296.32
InChI Key: XTDFJOXOUFCPAI-UHFFFAOYSA-N
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Description

The compound 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid is a chemical entity that appears to be related to various synthesized compounds with potential applications in pharmaceuticals. Although the provided papers do not directly discuss this compound, they offer insights into similar structures and their syntheses, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea involves the reaction of 4-methylbenzoyl chloride with potassium thiocyanate to form an isothiocyanate intermediate, which is then treated with sulfanilamide . Similarly, the synthesis of methyl and ethyl-4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates includes the formation of esters, which are characterized by spectroscopic methods . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate thiazole moiety and nitrobenzoic acid backbone.

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed using spectroscopic data and, in some cases, single-crystal X-ray diffraction . The crystal structure provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions. For the compound of interest, similar analytical techniques would be employed to ascertain its molecular structure, ensuring that the desired product has been synthesized.

Chemical Reactions Analysis

The reactivity of synthesized compounds often involves the cleavage of certain bonds under specific conditions. For example, the carbon-sulfur bond fission of some novel alkyl [(substituted phenylsulfonyl)methyl]-3-nitrobenzoates is discussed in the presence of sodium hydroxide solution . This type of chemical reaction analysis is important for understanding the stability and potential transformations of the compound under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined through experimental studies. These properties are influenced by the molecular structure and functional groups present in the compound. For this compound, one would expect to conduct a range of tests to establish these properties, which are essential for the compound's application and handling.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S2/c1-6-5-18-11(12-6)19-9-3-2-7(10(14)15)4-8(9)13(16)17/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDFJOXOUFCPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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